AEG 40730 dihydrochloride
CAS No.:
Cat. No.: VC0197269
Molecular Formula: C52H68F6N8O8.2HCl
Molecular Weight: 1120.06
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C52H68F6N8O8.2HCl |
|---|---|
| Molecular Weight | 1120.06 |
Introduction
Chemical Properties and Structure
Molecular Identification and Characteristics
AEG 40730 dihydrochloride is formally known by its IUPAC name: 222,Trifluoro-N-[[(2S)-1-(N-methyl-L-analyl-L-threonyl)-2-pyrrolidinyl]methyl]-N-(2-phenylethyl)acetamide, diethyl ether with 2,4-hexadiyne-1.6-diol dihydrochloride . The compound is characterized by its molecular formula C₅₂H₆₈F₆N₈O₈·2HCl·H₂O and has a molecular weight of 1138.08 g/mol .
In its physical form, AEG 40730 dihydrochloride appears as a white solid . The compound demonstrates excellent solubility characteristics, being soluble in both water and dimethyl sulfoxide (DMSO) up to concentrations of 100 mM, which facilitates its use in various experimental settings .
| Element | Theoretical Value (%) | Found Value (%) |
|---|---|---|
| Carbon | 54.88 | 54.99 |
| Hydrogen | 6.38 | 6.34 |
| Nitrogen | 9.85 | 9.74 |
This high level of purity and structural confirmation ensures the reliability of research outcomes when using this compound .
Biological Activity
Mechanism of Action
AEG 40730 dihydrochloride functions as an IAP antagonist, specifically binding to the BIR3 domain of cIAP1, cIAP2, and XIAP with nanomolar affinity . This high-affinity binding disrupts the normal function of these apoptosis-regulating proteins, leading to increased apoptotic responses in cancer cells.
The mechanism by which AEG 40730 dihydrochloride exerts its effects involves several key processes:
-
Direct binding to the BIR3 domain of IAPs, preventing their interaction with pro-apoptotic proteins
-
Reduction of cIAP1, cIAP2, and XIAP protein levels in human breast cancer MDA-MB-231 cells
-
Sensitization of cancer cells to apoptotic stimuli, such as TNF and TRAIL
-
Enhancement of caspase activation pathways that execute the apoptotic process
The cell-permeable nature of AEG 40730 dihydrochloride is an important characteristic that allows the compound to effectively reach its intracellular targets without requiring specialized delivery systems .
Effects on Cancer Cells
Research has demonstrated several significant effects of AEG 40730 dihydrochloride on cancer cells:
In human breast cancer MDA-MB-231 cells, the compound effectively reduces the protein levels of cIAP1, cIAP2, and XIAP, which are often overexpressed in various cancers and associated with treatment resistance .
When used in combination with tumor necrosis factor (TNF), AEG 40730 dihydrochloride induces apoptosis in cancer cells. This synergistic effect highlights the potential of combination therapies incorporating IAP antagonists .
In human colorectal carcinoma HCT 116 cells, the compound potentiates TRAIL-mediated apoptosis, suggesting its utility in overcoming TRAIL resistance, a common challenge in cancer therapy .
These findings collectively indicate that AEG 40730 dihydrochloride can significantly increase the sensitivity of cancer cells to various apoptotic stimuli, potentially overcoming resistance mechanisms that enable cancer cell survival.
Research Applications
Cancer Research Applications
AEG 40730 dihydrochloride has found extensive applications in cancer research due to its specific targeting of IAPs and promotion of apoptotic responses. The compound serves as a valuable tool for investigating the role of IAPs in cancer cell survival and resistance mechanisms.
Key research applications include:
-
Studying apoptotic pathways in various cancer types
-
Investigating mechanisms of resistance to apoptosis-inducing therapies
-
Developing combination treatment strategies to enhance cancer cell death
-
Validating IAPs as potential therapeutic targets in specific cancer types
Recent research has particularly focused on combining IAP antagonists like AEG 40730 dihydrochloride with immune stimuli to promote tumor death. A study published in Nature Biotechnology highlighted the synergistic effects of Smac mimetics and innate immune stimuli in promoting cancer cell death, suggesting promising therapeutic approaches .
Comparative Analysis with Similar Compounds
Comparison with Other IAP Antagonists
AEG 40730 dihydrochloride belongs to a broader family of IAP antagonists that share similar mechanisms but possess distinct structural features and potency profiles. The table below compares AEG 40730 dihydrochloride with other related compounds:
| Compound Name | CAS Number | Similarity to AEG 40730 dihydrochloride | Key Differences |
|---|---|---|---|
| Smac mimetics | Varies | Inhibit IAPs through similar mechanisms | Structural variations affecting binding specificity and potency |
| BV6 | 1001000-34-7 | Acts as an IAP antagonist with similar effects | Distinct chemical structure and potentially different pharmacokinetic properties |
| LCL161 | 1001000-35-8 | Targets IAPs; used in cancer therapy research | Different clinical development stage and pharmacological profile |
These compounds share the common goal of modulating apoptotic pathways for therapeutic benefit but differ in their specific binding affinities and mechanisms of action.
Research Findings on Synergistic Effects
Research has demonstrated that AEG 40730 dihydrochloride, like other IAP antagonists, exhibits enhanced efficacy when combined with other cancer treatments. Studies by Beug et al. (2014) explored how Smac mimetics, the class to which AEG 40730 dihydrochloride belongs, synergize with innate immune stimuli to promote tumor death .
Additional research by Bertrand et al. (2008) elucidated how cIAP1 and cIAP2 (targets of AEG 40730 dihydrochloride) facilitate cancer cell survival by functioning as E3 ligases that promote RIP1 ubiquitination . This mechanistic understanding helps explain why IAP antagonists effectively sensitize cells to TNF-induced cell death.
Galbán et al. (2009) further revealed the cytoprotective effects of IAPs through studies using small molecule antagonists similar to AEG 40730 dihydrochloride . These findings collectively enhance our understanding of how IAP antagonists function and their potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume